

SGI-1027: A Technical Guide to a Dual-Action DNA Methyltransferase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SGI-1027

Cat. No.: B1684302

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Abstract

SGI-1027 is a potent, quinoline-based small molecule that functions as a dual-action inhibitor of DNA methyltransferases (DNMTs). It competitively binds to the S-adenosylmethionine (SAM) binding site of DNMTs and also induces the proteasomal degradation of DNMT1. This technical guide provides an in-depth overview of **SGI-1027**, including its chemical properties, supplier information, mechanism of action, and detailed protocols for key in vitro experiments.

Chemical and Supplier Information

SGI-1027 is a well-characterized compound used in epigenetic research.

- CAS Number: 1020149-73-8[1][2][3]

A variety of chemical suppliers offer **SGI-1027** for research purposes. These include, but are not limited to:

- MedchemExpress[1]
- TargetMol[4]
- Tocris Bioscience

- [APExBIO\[5\]](#)
- [MedKoo Biosciences\[2\]](#)
- [StressMarq Biosciences\[3\]](#)
- [Cayman Chemical\[6\]](#)
- [Thomas Scientific\[7\]](#)

Quantitative Data Summary

The inhibitory activity of **SGI-1027** has been quantified against various DNMT enzymes and in cellular assays.

Table 1: In Vitro Inhibitory Activity of **SGI-1027** against DNMTs

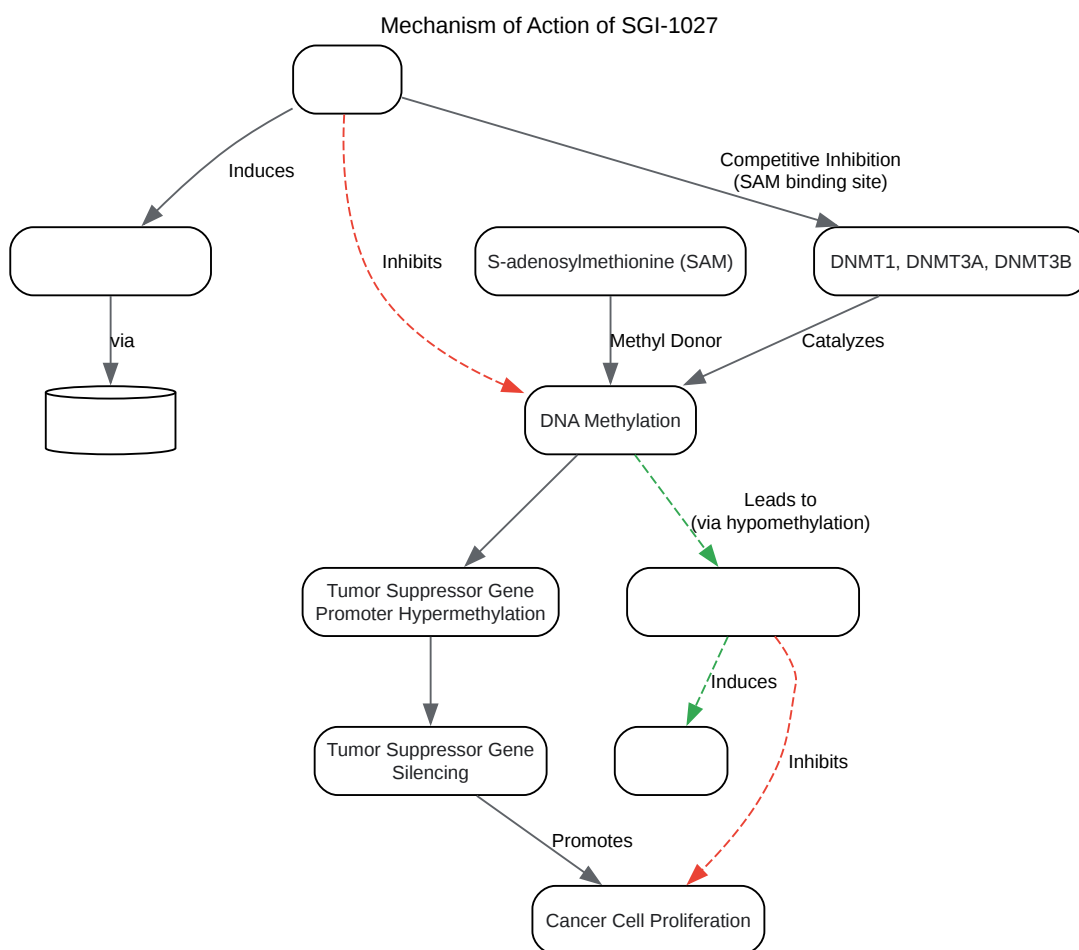
Target	IC50 (µM)	Substrate
DNMT1	6	Hemimethylated DNA[1][8]
DNMT1	12.5	Poly(dI-dC)[1][2][5][6][7]
DNMT3A	8	Poly(dI-dC)[1][2][5][6][7]
DNMT3B	7.5	Poly(dI-dC)[1][2][5][6][7]

Table 2: Cellular Activity of **SGI-1027** in Various Cancer Cell Lines

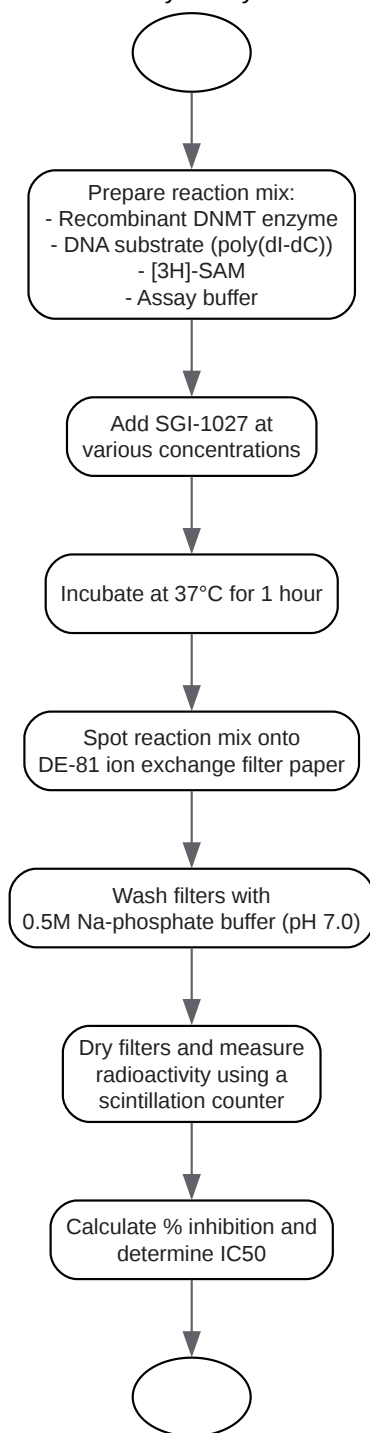
Cell Line	Assay Type	Activity (μ M)	Incubation Time
U937 (human leukemia)	Cytotoxicity (Trypan Blue)	IC50 = 1.7	48 hours[9]
KARPAS299 (human lymphoma)	Proliferation (ATPlite)	EC50 = 1.8	2-4 days[9]
KG-1 (human leukemia)	Proliferation (ATPlite)	EC50 = 4.4	2-4 days[1][9]
K562 (human leukemia)	Proliferation (MTT)	IC50 = 1.16	72 hours[1]
HCT-116 (human colon carcinoma)	Cytotoxicity (Alamar blue)	IC50 = 3.2	72 hours[1]
MDA-MB-231 (human breast cancer)	Proliferation	IC50 = 4.8	Not Specified[1]
Huh7 (human hepatocellular carcinoma)	Viability (MTS)	IC50 = 27.30	24 hours[10]

Mechanism of Action

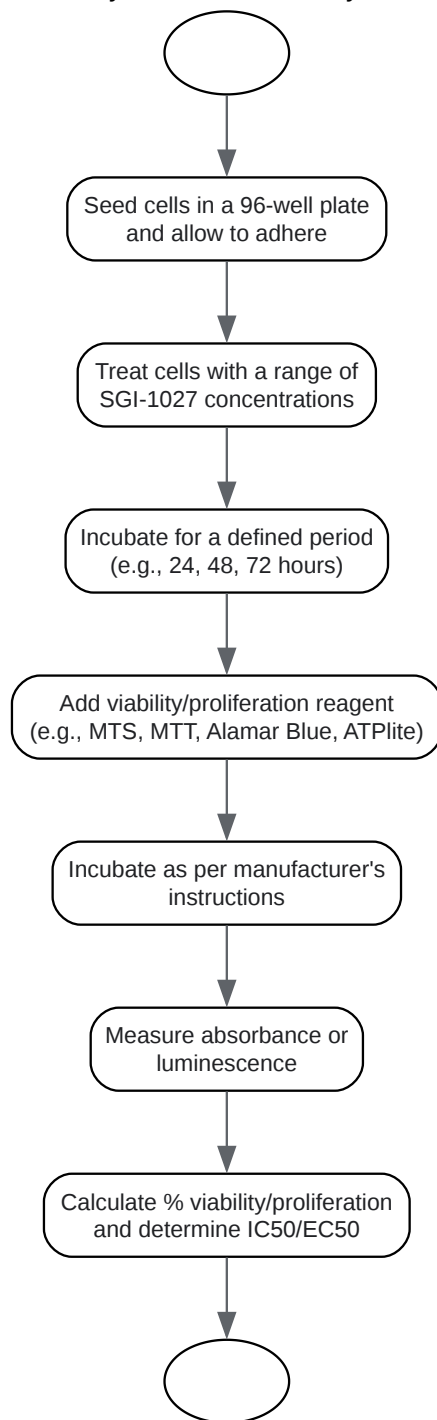
SGI-1027 exhibits a dual mechanism of action to inhibit DNA methylation. Firstly, it acts as a competitive inhibitor at the S-adenosylmethionine (SAM) binding site of DNMTs, preventing the transfer of a methyl group to DNA.[5][11] Secondly, **SGI-1027** uniquely induces the selective degradation of DNMT1 protein via the proteasomal pathway.[5][11] This dual action leads to the hypomethylation of CpG islands in the promoter regions of tumor suppressor genes, resulting in their reactivation.[11] The restoration of tumor suppressor gene function can lead to the inhibition of cell proliferation and the induction of apoptosis.



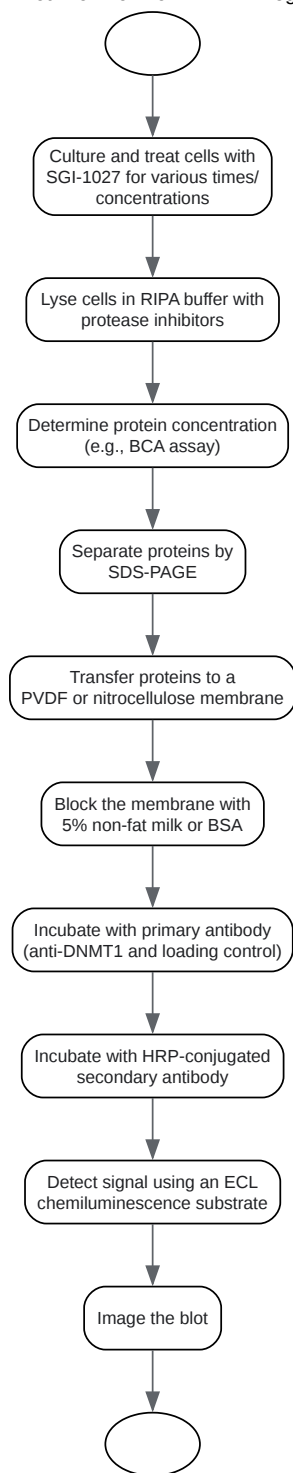
DNMT Activity Assay Workflow



Cell Viability/Proliferation Assay Workflow



Western Blot Workflow for DNMT1 Degradation

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- To cite this document: BenchChem. [SGI-1027: A Technical Guide to a Dual-Action DNA Methyltransferase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684302#sgi-1027-cas-number-and-supplier-information]

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